molecular formula C8H7ClN2O B13976987 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile

Cat. No.: B13976987
M. Wt: 182.61 g/mol
InChI Key: JZYGORONWBDEEJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methoxypyridine.

    Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-chloro-5-methoxypyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and an aprotic solvent (e.g., DMF).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile depends on its specific application:

    Pharmaceuticals: It may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit or activate enzymes involved in inflammatory responses.

    Materials Science: In materials science, the compound’s reactivity and structural properties are exploited to create polymers with desired characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxypyridin-2-yl)acetonitrile
  • 2-Chloro-5-methyl-3-pyridineboronic acid
  • (5-Chloro-2-methoxypyridin-3-yl)methanol

Uniqueness

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(3-chloro-5-methoxypyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)8(2-3-10)11-5-6/h4-5H,2H2,1H3

InChI Key

JZYGORONWBDEEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)CC#N)Cl

Origin of Product

United States

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